3,5-二碘-6-甲基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

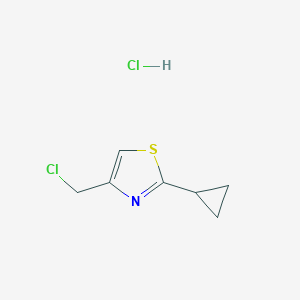

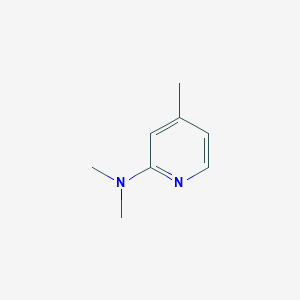

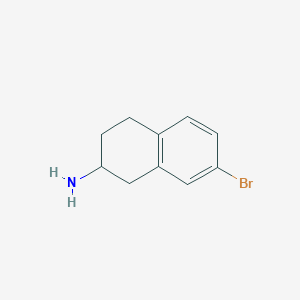

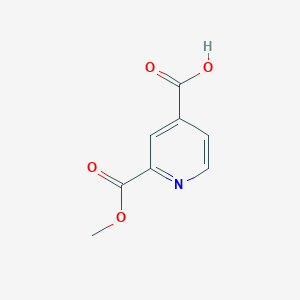

3,5-Diiodo-6-methylpyridin-2-OL is a chemical compound derived from pyridine. Its molecular formula is C6H5I2NO . It is also known as DIOM.

Synthesis Analysis

The synthesis of pyridine derivatives like 3,5-Diiodo-6-methylpyridin-2-OL can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis

The molecular weight of 3,5-Diiodo-6-methylpyridin-2-OL is 360.92 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Pyridinols and pyridinamines, like 3,5-Diiodo-6-methylpyridin-2-OL, are important intermediates with many applications in the chemical industry . They can be converted into their 5-hydroxy derivatives . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学研究应用

有机和高分子化学中的催化应用

3,5-二碘-6-甲基吡啶-2-醇作为吡啶衍生物与吡啶三酮密切相关,后者在各种研究领域中被使用。吡啶三酮及其过渡金属配合物已应用于材料科学、生物医药化学和有机金属催化。这些化合物参与了一系列反应,包括人工光合作用、生化转化和聚合反应,表明它们在有机和高分子化学中的重要性 (Winter, Newkome, & Schubert, 2011)。

结构表征和电致发光性能

关于单环金属化的Pt(II)配合物的研究,涉及到类似2-(3,5-双(三氟甲基)苯基)-4-甲基吡啶的化合物,展示了这些配合物的结构和电致发光性能。对这类配合物的研究揭示了吡啶衍生物的特性,包括3,5-二碘-6-甲基吡啶-2-醇 (Ionkin, Marshall, & Wang, 2005)。

食品中的形成途径

关于吡啶-3-醇的形成研究,包括6-(羟甲基)吡啶-3-醇,在食品中强调了吡啶衍生物在食品化学中的重要性。这些化合物在热加热和氨存在的情况下从2-氧代呋喃产生,突显了与更广泛的吡啶衍生物类相关的途径 (Hidalgo, Lavado-Tena, & Zamora, 2020)。

抗菌和抗氧化活性

关于3-乙酰基-2-芳基-2H/甲基-5-[3-(6-甲基吡啶基)]-2,3-二氢-[1,3,4]-噁二唑衍生物的研究,与3,5-二碘-6-甲基吡啶-2-醇密切相关,显示出有希望的抗菌和抗氧化活性。这些研究展示了吡啶衍生物在药物化学领域的潜在生物应用 (Shyma et al., 2013)。

抑制朊蛋白复制

关于2-氨基吡啶-3,5-二碳腈化合物的研究,与3,5-二碘-6-甲基吡啶-2-醇在结构上相关,显示出它们在抑制培养细胞中的朊蛋白复制方面的功效。这突显了吡啶衍生物在神经退行性疾病研究中的潜力 (May et al., 2007)。

未来方向

The future directions of research on 3,5-Diiodo-6-methylpyridin-2-OL could involve exploring its potential applications in the pharmaceutical industry, given that pyridine derivatives are in high demand as synthons for pharmaceutical products . Additionally, the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be further explored.

属性

IUPAC Name |

3,5-diiodo-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNOEZVLBPWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623326 |

Source

|

| Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-6-methylpyridin-2-OL | |

CAS RN |

858851-91-9 |

Source

|

| Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)